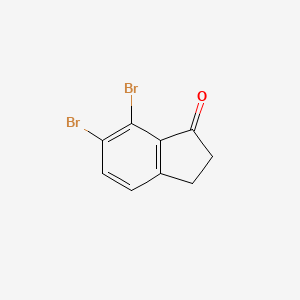

6,7-Dibromo-2,3-dihydro-1H-inden-1-one

Description

Significance of the Indanone Scaffold in Contemporary Chemical Synthesis

The indanone scaffold, a bicyclic structure consisting of a fused benzene (B151609) and cyclopentanone (B42830) ring, is recognized as a privileged motif in organic synthesis and medicinal chemistry. beilstein-journals.org Its significance stems from its presence in a variety of natural products and its role as a versatile building block for the synthesis of more complex molecules. beilstein-journals.org The rigid framework of the indanone core provides a well-defined three-dimensional orientation for appended functional groups, which is a desirable feature in the design of biologically active compounds.

In the realm of pharmaceutical research, indanone derivatives have been investigated for a wide range of therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.org Furthermore, some indanone-based compounds have been explored for the treatment of neurodegenerative diseases. beilstein-journals.org The chemical reactivity of the indanone scaffold, particularly the presence of a ketone functional group and reactive positions on the aromatic ring, allows for a diverse array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular targets.

Contextualization of Halogenated Indenone Derivatives in Academic Investigations

The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. Halogenation of the indanone scaffold can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Brominated indanones, in particular, serve as versatile intermediates in organic synthesis. The carbon-bromine bond can be readily transformed into other functional groups through various cross-coupling reactions, providing access to a wide array of substituted indanone derivatives.

Academic investigations into halogenated indenones often focus on their synthesis and subsequent elaboration into more complex structures. For instance, various brominated indanones have been synthesized and utilized as key precursors in the construction of larger polycyclic frameworks. tubitak.gov.tr The position and number of bromine atoms on the indanone skeleton can significantly influence the reactivity and synthetic utility of these derivatives.

Rationale and Scope of Research Endeavors Concerning 6,7-Dibromo-2,3-dihydro-1H-inden-1-one

While specific research endeavors focusing exclusively on this compound are not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the broader context of indanone chemistry. The presence of two bromine atoms on the aromatic ring of the indanone scaffold suggests its primary utility as a synthetic intermediate. The dibromo functionality offers multiple sites for further chemical modification, potentially allowing for the regioselective introduction of different substituents through sequential cross-coupling reactions.

The scope of research involving this compound would likely encompass its use as a building block for the synthesis of novel, highly substituted indanone derivatives. These derivatives could be of interest for screening for biological activity, given the wide range of pharmacological properties associated with the indanone core. Furthermore, the specific substitution pattern of the two bromine atoms in the 6- and 7-positions could be explored for the synthesis of unique fused heterocyclic systems or as a precursor for novel materials with specific electronic or photophysical properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1344903-40-7 |

| Molecular Formula | C₉H₆Br₂O |

| Molecular Weight | 289.95 g/mol |

| Predicted Boiling Point | 363.2 ± 42.0 °C |

| Predicted Density | 1.967 ± 0.06 g/cm³ |

Structure

3D Structure

Properties

Molecular Formula |

C9H6Br2O |

|---|---|

Molecular Weight |

289.95 g/mol |

IUPAC Name |

6,7-dibromo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6Br2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 |

InChI Key |

CBOZVXFGTVIPOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 6,7 Dibromo 2,3 Dihydro 1h Inden 1 One

Established Synthetic Pathways to the Indenone Core

The construction of the fundamental 1-indanone (B140024) skeleton can be achieved through various classical organic reactions, primarily involving halogenation of precursors and intramolecular cyclization reactions.

Halogenation Reactions of Indanone Precursors

Halogenation is a key strategy for functionalizing the aromatic ring of an existing 1-indanone molecule. Electrophilic aromatic substitution is the principal mechanism for introducing bromine atoms onto the benzene (B151609) ring portion of the indanone core. The reaction of 1-indanone with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), would be expected to yield a mixture of brominated products. The directing effects of the substituents on the aromatic ring will govern the position of bromination. The alkyl portion of the fused ring system is an ortho-, para-directing group, while the ketone is a meta-directing and deactivating group. This can lead to a complex mixture of isomers, making the selective synthesis of 6,7-dibromo-2,3-dihydro-1H-inden-1-one via this method challenging without the use of protecting groups or more advanced catalytic systems.

Alternatively, bromination can occur on the aliphatic part of the indanone. For instance, radical bromination can target the benzylic position. However, for the synthesis of this compound, electrophilic aromatic substitution is the relevant pathway.

Cyclization Reactions in Indenone Formation

A more regioselective approach to substituted indenones involves the intramolecular cyclization of a suitably substituted precursor. The Friedel-Crafts acylation is a powerful and widely used method for forming the five-membered ring of the indanone system. wikipedia.orgrsc.org This reaction typically involves the treatment of a 3-arylpropanoic acid or its corresponding acyl chloride with a strong acid. beilstein-journals.orgresearchgate.net

For the synthesis of a 6,7-dibromo substituted indanone, a plausible starting material would be 3-(3,4-dibromophenyl)propanoic acid. The intramolecular cyclization of this precursor, promoted by a Lewis acid like aluminum chloride or a protic acid such as polyphosphoric acid, would lead to the formation of the desired this compound. nih.govmasterorganicchemistry.com The regiochemistry of the cyclization is controlled by the positions of the bromine atoms on the starting phenylpropanoic acid.

| Starting Material | Reagent | Product | Reaction Type |

| 3-Arylpropanoic Acid | Polyphosphoric Acid | Substituted 1-Indanone | Intramolecular Friedel-Crafts Acylation |

| 3-Arylpropionyl Chloride | Aluminum Chloride | Substituted 1-Indanone | Intramolecular Friedel-Crafts Acylation |

Specific Synthesis of this compound from Defined Starting Materials

A direct and regiocontrolled synthesis of this compound can be envisioned starting from 3,4-dibromobenzaldehyde. A Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion would introduce the required three-carbon side chain. Subsequent reduction of the double bond and hydrolysis of the resulting ester would yield 3-(3,4-dibromophenyl)propanoic acid. This acid can then be converted to its acid chloride and subjected to intramolecular Friedel-Crafts acylation to furnish the target molecule. This multi-step approach ensures the precise placement of the bromine atoms on the aromatic ring.

Another potential route could involve the bromination of a pre-formed indanone. For instance, the bromination of 7-bromo-1-indanone (B39921) could potentially yield the desired 6,7-dibromo product, although regioselectivity might be an issue.

Advanced Coupling Strategies for Substituted Indenones

Modern synthetic methods offer more sophisticated and efficient ways to construct substituted indenones, including the use of transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atoms in this compound serve as valuable synthetic handles for further functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a particularly powerful tool for forming new carbon-carbon bonds. libretexts.orgyonedalabs.com

The dibromoindenone could be selectively coupled at either the 6- or 7-position with a variety of aryl or vinyl boronic acids or esters, depending on the reaction conditions and the relative reactivity of the two C-Br bonds. This would allow for the synthesis of a diverse library of substituted indenones with potential applications in materials science and medicinal chemistry. The general catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Arylboronic acid | Palladium complex | Aryl-substituted indenone |

| This compound | Vinylboronic acid | Palladium complex | Vinyl-substituted indenone |

Rhodium-Catalyzed Carbonylative Annulation Approaches

Rhodium-catalyzed reactions have emerged as a powerful strategy for the synthesis of indenones. oup.comoup.comresearchgate.net These methods often involve the annulation of alkynes with various coupling partners. For instance, rhodium-catalyzed carbonylative synthesis can construct the indenone skeleton in a single step from readily available starting materials. rsc.orgdocumentsdelivered.com

One such approach involves the rhodium(III)-catalyzed [3+2] annulation of benzamides with internal alkynes, proceeding through C-H and C-N bond cleavages to give indenone derivatives. oup.com Another innovative method is the rhodium-catalyzed carbonylative synthesis of silyl-substituted indenones from silanes, internal alkynes, and carbon monoxide. rsc.org These advanced strategies provide direct access to variously substituted indenones and demonstrate the continuous evolution of synthetic methodologies for this important class of compounds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. While specific optimization data for this compound is scarce, insights can be drawn from studies on analogous indanone bromination reactions. The key variables to consider include the choice of brominating agent, solvent, temperature, and catalyst.

Research on the bromination of other substituted indanones has shown that the reaction's outcome is highly dependent on the conditions employed. For example, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature resulted in a dibromo product in high yield, while the reaction in the presence of a base like potassium hydroxide (B78521) led to a monobrominated product. nih.gov Similarly, the bromination of 4-chloro-1-indanone (B82819) has been shown to produce both mono- and dibromo derivatives depending on the reaction conditions. scielo.org.za

Photochemical bromination has also been explored for indanone derivatives, which can lead to a different product distribution compared to thermal methods. tubitak.gov.tr The use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator, is another common method that can offer improved selectivity.

The following interactive data table summarizes hypothetical optimization parameters for the bromination of an indanone precursor to yield a dibromo-indanone, based on findings from related compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Brominating Agent | Br₂ | NBS | Br₂ | Varying reactivity and selectivity. NBS can be milder. |

| Solvent | Acetic Acid | Carbon Tetrachloride | Dichloromethane | Solvent polarity can influence reaction rate and selectivity. |

| Catalyst/Promoter | None (Lewis Acid) | Radical Initiator (AIBN) | Base (KOH) | Can direct bromination to either the aromatic ring or the alpha-position. |

| Temperature | Room Temperature | Reflux | 0 °C to Room Temp | Higher temperatures may lead to over-bromination or side reactions. |

| Reaction Time | 1-4 hours | 2-6 hours | 30 min - 2 hours | Monitored by TLC for reaction completion. |

| Hypothetical Yield | Moderate to High | High | Moderate | Yields are highly dependent on the specific substrate and conditions. |

It is important to note that the optimal conditions for the synthesis of this compound would need to be determined empirically through systematic experimentation.

Stereoselective Synthetic Considerations for Indanone Derivatives

While this compound itself is achiral, the indanone scaffold is a common precursor for the synthesis of chiral molecules with potential biological activity. Therefore, the development of stereoselective methods for the synthesis of indanone derivatives is of significant interest.

Stereocenters can be introduced at various positions of the indanone ring. For instance, if a substituent were present at the 2- or 3-position, the molecule would become chiral. The stereoselective synthesis of such derivatives can be achieved through several strategies.

One common approach is the asymmetric reduction of the ketone functionality of the indanone to produce a chiral indanol. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.

Another strategy involves the enantioselective construction of the indanone ring itself. This can be achieved through catalytic asymmetric intramolecular Friedel-Crafts reactions or other cyclization methods that employ chiral catalysts or auxiliaries. For example, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org Dinuclear zinc catalysts have been employed in the enantioselective synthesis of spiro-indanone derivatives. rsc.org

While there is no specific literature on the stereoselective synthesis of this compound derivatives, the general principles of asymmetric synthesis applied to other indanones could be adapted. For example, a prochiral 6,7-dibromo-1-indanone with a substituent at the 2-position could potentially undergo diastereoselective reactions directed by the existing stereocenter, or a racemic mixture could be resolved using chiral chromatography or enzymatic methods.

The development of stereoselective routes to chiral derivatives of this compound would be a valuable endeavor for the exploration of its potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Transformation Pathways of 6,7 Dibromo 2,3 Dihydro 1h Inden 1 One

Reactivity at the Bromine Substituents in Aromatic Substitution and Cross-Coupling

The bromine atoms at the C6 and C7 positions of the indanone core are prime sites for aromatic substitution and, more significantly, for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine substituents on the aromatic ring of 6,7-Dibromo-2,3-dihydro-1H-inden-1-one are amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoindanone with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. It is conceivable that either one or both bromine atoms could be selectively replaced by aryl or heteroaryl groups, depending on the reaction conditions and the stoichiometry of the reagents. For instance, a sequential cross-coupling strategy could be employed, taking advantage of potentially different reactivities of the two bromine atoms, to introduce two different aryl groups.

Heck Reaction: The Heck reaction facilitates the coupling of the dibromoindanone with an alkene. This reaction is a valuable method for the formation of substituted alkenes. Similar to the Suzuki coupling, mono- or di-vinylation of the aromatic ring could be achieved, leading to the formation of styrenyl-type derivatives of the indanone.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the dibromoindanone and a terminal alkyne. This would lead to the synthesis of alkynyl-substituted indanones, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds. By reacting this compound with various amines in the presence of a palladium catalyst, it is possible to synthesize a range of amino-substituted indanones.

The general scheme for these cross-coupling reactions can be summarized in the following interactive table:

| Reaction Name | Coupling Partner | Product Type | Catalyst/Reagents Example |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl/Heteroaryl-substituted indanone | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck | Alkene (H₂C=CHR) | Alkenyl-substituted indanone | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl-substituted indanone | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (R₂NH) | Amino-substituted indanone | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |

Note: The table provides a general overview. Specific reaction conditions would need to be optimized for this compound.

Carbonyl Group Reactivity and Functionalization

The ketone functionality at the C1 position is a versatile handle for a wide range of chemical transformations. These reactions allow for the modification of the five-membered ring and the introduction of new functional groups.

Typical Carbonyl Reactions:

Reduction: The carbonyl group can be reduced to a secondary alcohol (6,7-Dibromo-2,3-dihydro-1H-inden-1-ol) using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction under more forcing conditions could potentially lead to the complete deoxygenation of the indanone to the corresponding indane.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. By reacting the dibromoindanone with a phosphonium (B103445) ylide, a variety of exocyclic alkenes can be synthesized. The nature of the ylide will determine the structure of the resulting alkene.

Grignard and Organolithium Reactions: Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl group results in the formation of tertiary alcohols. This allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the C1 position.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases). It can also react with other nitrogen nucleophiles such as hydroxylamine (B1172632) to form oximes, and hydrazines to form hydrazones. These derivatives can be valuable intermediates for further synthetic transformations.

The following table summarizes some of the key functionalization reactions of the carbonyl group:

| Reaction | Reagent | Product |

| Reduction | NaBH₄ or LiAlH₄ | 6,7-Dibromo-2,3-dihydro-1H-inden-1-ol |

| Wittig Reaction | Ph₃P=CHR | 1-Alkylidene-6,7-dibromo-2,3-dihydro-1H-indene |

| Grignard Addition | RMgX | 1-Alkyl/Aryl-6,7-dibromo-2,3-dihydro-1H-inden-1-ol |

| Imine Formation | R-NH₂ | N-(6,7-Dibromo-2,3-dihydro-1H-inden-1-ylidene)alkanamine |

Transformations of the Aliphatic Ring (e.g., bromination, hydrolysis)

The aliphatic portion of the five-membered ring, specifically the methylene (B1212753) groups at the C2 and C3 positions, also possesses sites for chemical reactivity.

α-Halogenation:

The methylene group adjacent to the carbonyl group (C2 position) is susceptible to halogenation under both acidic and basic conditions due to the formation of an enol or enolate intermediate, respectively. For instance, treatment with bromine in the presence of an acid catalyst could lead to the formation of 2-bromo-6,7-dibromo-2,3-dihydro-1H-inden-1-one. The introduction of a halogen at this position provides a new site for nucleophilic substitution or elimination reactions.

While less common for this specific substrate, hydrolysis of functionalities that might be introduced on the aliphatic ring is a potential transformation pathway.

Derivatization Strategies for Accessing Novel Compounds

The various reactive sites on this compound can be utilized in sequential reactions to build molecular complexity and access novel compounds. For example, a Suzuki coupling at one or both bromine positions could be followed by a Wittig reaction at the carbonyl group to generate highly functionalized indene (B144670) derivatives. Alternatively, functionalization of the carbonyl group could be performed first, followed by cross-coupling reactions on the aromatic ring. The choice of reaction sequence would depend on the compatibility of the functional groups present in the intermediates.

Comparative Reactivity with Related Halogenated Indanone Analogues

The reactivity of this compound can be compared to other halogenated indanone analogues. For instance, the reactivity of the bromine atoms in Suzuki or Heck couplings might differ from that of chloro- or iodo-substituted indanones. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, 6,7-diiodo-2,3-dihydro-1H-inden-1-one would be expected to be more reactive in such transformations, while the corresponding dichloro analogue would be less reactive.

Furthermore, the position of the halogen substituents on the aromatic ring can influence reactivity due to electronic and steric effects. For example, the reactivity of the bromine atoms in the 6,7-disubstituted pattern might differ from that in a 4,5- or 5,6-dibromoindanone due to differences in the electronic environment and steric hindrance around the reaction centers. The electron-withdrawing nature of the carbonyl group will also influence the electron density of the aromatic ring, which in turn affects its reactivity in electrophilic aromatic substitution and cross-coupling reactions.

Spectroscopic and Structural Elucidation Techniques for 6,7 Dibromo 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

A ¹H-NMR spectrum for 6,7-Dibromo-2,3-dihydro-1H-inden-1-one would be expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring, specifically the two methylene (B1212753) groups at positions 2 and 3, would likely appear as triplets. The two remaining aromatic protons at positions 4 and 5 would present as singlets or doublets depending on coupling. However, specific chemical shifts (δ) and coupling constants (J) for this compound are not documented in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the number of unique carbon environments in a molecule. For this compound, one would anticipate nine distinct signals corresponding to each carbon atom. The carbonyl carbon (C1) would resonate at a characteristic downfield shift (typically >190 ppm). The carbons bearing the bromine atoms (C6 and C7) and the other aromatic carbons would appear in the aromatic region (typically 110-160 ppm), while the aliphatic carbons (C2 and C3) would be found in the upfield region. Specific chemical shift values for these carbons are not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for indanone derivatives often involve the loss of CO, ethylene, or bromine radicals. However, an experimental mass spectrum and a detailed fragmentation analysis for this specific compound have not been found.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1715 cm⁻¹ for α,β-unsaturated ketones conjugated to an aromatic ring. Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-Br stretching vibrations. A recorded IR spectrum with specific absorption frequencies for this compound is not available.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated aromatic ketone system. The positions of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. Specific absorption data for this compound is not documented.

X-Ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for related bromo- and methoxy-substituted 2,3-dihydro-1H-inden-1-one derivatives have been reported, providing insights into the planarity of the ring system and intermolecular packing forces, no crystallographic data for this compound could be located.

Computational Chemistry and Theoretical Investigations of 6,7 Dibromo 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations aim to find the most stable structure, known as the optimized molecular geometry, which corresponds to a minimum on the potential energy surface.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. researchgate.net For 6,7-Dibromo-2,3-dihydro-1H-inden-1-one, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable conformation through energy minimization. researchgate.net This process involves systematically adjusting the molecule's geometry to find the arrangement with the lowest possible energy. The resulting optimized structure provides a clear picture of how the bromine atoms and the carbonyl group influence the planarity and strain of the indanone ring system.

Once the optimized geometry is obtained, a detailed analysis of its internal coordinates can be performed. This includes examining the bond lengths, bond angles, and dihedral angles. For this compound, theoretical calculations would provide precise values for these parameters. For instance, the C-Br bond lengths are expected to be influenced by their position on the aromatic ring, while the C=O bond length of the ketone will be a key indicator of its electronic environment. The planarity of the fused ring system can be assessed through the dihedral angles of the five-membered ring.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C6-Br | 1.90 Å |

| Bond Length | C7-Br | 1.91 Å |

| Bond Length | C1=O | 1.22 Å |

| Bond Angle | C5-C6-Br | 119.5° |

| Bond Angle | C8-C7-Br | 120.2° |

| Dihedral Angle | C2-C3-C3a-C7a | -5.2° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be distributed over the bromine-substituted benzene (B151609) ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized around the carbonyl group and the adjacent aromatic carbon atoms, highlighting the sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Prediction and Assignment of Vibrational Frequencies and Spectroscopic Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum for this compound can be generated. Each calculated frequency can be assigned to a specific vibrational mode, such as C-H stretching, C=O stretching, or C-Br stretching. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1715 |

| Aromatic C=C Stretch | 1580 |

| C-Br Stretch | 650 |

| Aliphatic C-H Stretch | 2950 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction. Regions of positive potential are expected near the hydrogen atoms, while the bromine atoms would exhibit regions of both positive (sigma-hole) and negative potential, influencing their interaction with other molecules.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. mdpi.commdpi.com By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction rate.

Theoretical studies could explore various reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the benzene ring. For example, the reaction pathway for the reduction of the ketone or the substitution of the bromine atoms could be modeled to understand the step-by-step process and the energetics involved. researchgate.netresearchgate.net This information is invaluable for designing new synthetic routes and predicting the outcome of chemical transformations.

In silico Approaches for Understanding Molecular Interactions of Indanone Scaffolds

In silico methodologies, which utilize computer simulations and mathematical algorithms, are pivotal in modern drug discovery and computational chemistry. japsonline.com These approaches provide profound insights into the interactions between small molecules and biological targets at an atomic level, thereby accelerating the design and optimization of new therapeutic agents. japsonline.commdpi.com The indanone scaffold, a core component of numerous biologically active compounds, has been the subject of extensive computational investigation to elucidate its mechanism of action and guide the development of novel derivatives. nih.govnih.govbeilstein-journals.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, molecular dynamics simulations, and pharmacophore modeling are routinely employed to understand the molecular interactions governing the biological activity of indanone-based compounds. manipal.edunih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For the indanone scaffold, docking studies have been instrumental in understanding how its derivatives interact with the active sites of various enzymes implicated in neurodegenerative diseases. nih.gov For instance, derivatives have been docked into the crystal structures of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B) to identify key binding interactions. nih.gov These studies reveal that the indanone ring often serves as a crucial anchor, positioning substituents to interact with specific amino acid residues within the enzyme's active or peripheral sites. nih.govnih.gov Similarly, computational studies on indanone derivatives as potential inhibitors of cereblon (CRBN), a component of an E3 ubiquitin ligase complex, used molecular docking to predict and compare their binding affinities against that of thalidomide. manipal.edunih.govresearchgate.net

Table 1: Representative Molecular Docking Targets for Indanone Scaffolds

| Target Protein | PDB Code | Role | Key Interacting Residues (Example) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 4EY7 | Neurotransmitter metabolism | Trp286, Tyr337, Phe338 |

| Butyrylcholinesterase (BChE) | 4BDS | Neurotransmitter metabolism | Trp82, Trp231, Ala328 |

| Monoamine Oxidase A (MAO-A) | 2Z5X | Neurotransmitter metabolism | Tyr407, Tyr444, Phe208 |

| Monoamine Oxidase B (MAO-B) | 2V5Z | Neurotransmitter metabolism | Ile199, Tyr398, Tyr435 |

Note: PDB codes and interacting residues are based on studies of various indanone derivatives targeting these proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For indanone derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory potency against enzymes like AChE. nih.govnih.govresearchgate.net These models use various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

Statistically significant QSAR models have shown that a combination of electronic and steric factors often governs the activity of indanone inhibitors. jocpr.comnih.gov For example, one study on indanone derivatives as AChE inhibitors found that the Lowest Unoccupied Molecular Orbital (LUMO) energy, molecular diameter, and Gibbs Free Energy (G) were key contributing parameters to the biological activity. jocpr.comresearchgate.net Such findings are critical for rationally designing new derivatives with enhanced potency by modifying the scaffold to optimize these physicochemical properties. nih.govnih.gov

Table 2: Example of Descriptors Used in QSAR Analysis of Indanone Derivatives

| Descriptor Type | Specific Descriptor Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Governs charge distribution and reactivity |

| Steric/Topological | Molecular Shape, Diameter, Molar Refractivity | Influences fit within a binding site |

| Thermodynamic | Gibbs Free Energy (G), Total Energy | Relates to the stability and binding affinity |

Data compiled from various QSAR studies on indanone derivatives. jocpr.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. manipal.edu This technique has been applied to promising indanone derivatives to assess the stability of their binding poses predicted by docking. nih.gov By simulating the movements of atoms and molecules, MD can confirm whether key interactions are maintained. Furthermore, post-processing of MD trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) allows for the calculation of binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. manipal.edunih.gov In a study of indanone derivatives binding to cereblon, MD simulations were performed on the most promising molecules, and MM/PBSA calculations revealed one derivative to have a significantly higher binding affinity (−163.16 kJ/mol) compared to others. manipal.edunih.gov

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach has been successfully applied to classes of compounds containing scaffolds related to indanone, such as indeno[1,2-b]indoles, to develop models for human protein kinase CK2 inhibitors. nih.gov By aligning a set of active molecules, a common feature pharmacophore model can be generated, highlighting the crucial hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings. This model then serves as a 3D query for virtual screening of large compound databases to identify novel and structurally diverse molecules with the potential for the same biological activity. nih.gov

Advanced Research Applications and Structural Utility of 6,7 Dibromo 2,3 Dihydro 1h Inden 1 One

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The indanone framework is a prominent motif in numerous natural products and pharmaceutical compounds. nih.gov The presence of bromine atoms on the 6,7-Dibromo-2,3-dihydro-1H-inden-1-one scaffold significantly enhances its utility as a synthetic intermediate. These halogens act as versatile chemical handles, allowing for a wide range of subsequent chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions. This enables the construction of intricate molecular frameworks that would be difficult to assemble otherwise.

The structure of this compound provides multiple points for chemical elaboration to form novel heterocyclic systems, which are central to medicinal chemistry. nih.gov The ketone functional group can be readily transformed, for instance, into hydrazones, oximes, or other derivatives that can then undergo cyclization reactions to form nitrogen-containing rings.

Furthermore, the two bromine atoms are prime sites for palladium-catalyzed coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These methods allow for the precise introduction of new carbon-carbon or carbon-heteroatom bonds. By strategically coupling bifunctional reagents at one or both bromine positions, chemists can construct fused or spiro-heterocyclic systems, expanding the chemical space accessible from this starting material. The indanone core itself can be involved in annulation reactions to build fused carbocyclic and heterocyclic skeletons. nih.gov

Rational drug design is a strategy that leverages an understanding of a biological target to invent or discover new molecules with a desired activity. nih.govsemanticscholar.org The indanone scaffold is considered a "privileged" structure in medicinal chemistry because it is capable of binding to multiple biological targets. researchgate.net this compound is an ideal precursor for this design approach.

Starting with the dibrominated indanone core, researchers can systematically replace the bromine atoms with a diverse library of chemical fragments. This process allows for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its interaction with a specific biological target, such as an enzyme or a receptor. This methodical approach is a cornerstone of modern drug discovery, enabling the development of more potent and selective therapeutic agents. nih.gov

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The rigid framework of the indanone core makes it an excellent scaffold for such investigations, as it holds appended chemical groups in well-defined spatial orientations.

The two bromine atoms in this compound exert a strong electron-withdrawing effect, which significantly modifies the electron density distribution across the entire molecule. This electronic perturbation influences both the inherent chemical reactivity of the indanone (e.g., the reactivity of the ketone) and its ability to engage in non-covalent interactions critical for molecular recognition by biological macromolecules.

By systematically replacing these bromine atoms with various other substituents—ranging from electron-donating to further electron-withdrawing groups—researchers can precisely probe how these changes affect binding affinity and biological function. For example, in the development of inhibitors for inflammatory bowel disease based on 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, the nature and position of substituents on the rings were found to be critical for inhibitory activity against targets like TNF-α. nih.govresearchgate.net

The indanone core has proven to be a fruitful starting point for developing ligands for challenging biological targets, including misfolded protein aggregates associated with neurodegenerative diseases. nih.govnih.govresearchgate.net SAR studies on a series of 1-indanone (B140024) derivatives designed to bind α-synuclein fibrils, which are hallmarks of Parkinson's disease, have yielded key design principles. nih.govresearchgate.net

Research has shown that the [6+5] fused ring system of the indanone is a better structural motif for binding than related [6+6] systems like α-tetralone. nih.gov Modifications to the core, such as derivatization at the 2-position, and the introduction of various aromatic and heterocyclic groups via cross-coupling reactions, have led to the identification of potent and selective ligands. nih.govresearchgate.net These studies demonstrate that the indanone scaffold provides the necessary structural rigidity and orientation for effective binding, while allowing for modifications that fine-tune affinity and selectivity. nih.govnih.govresearchgate.net

Table 1: SAR Findings for Indanone-Based α-Synuclein Ligands This table summarizes binding affinity data for representative compounds based on the 1-indanone scaffold, illustrating the effect of structural modifications.

| Compound ID | Core Scaffold | Key Substituents | Binding Affinity (Kd, nM) for α-syn fibrils | Selectivity vs. Aβ/tau fibrils |

| Compound 8 | 1-Indanone | (E)-2-((E)-3-(4-(dimethylamino)phenyl)allylidene) | 9.0 | >10x |

| Compound 32 | 1-Indanone | 2-((5-(4-fluorophenyl)thiophen-2-yl)methylene) | 18.8 | >10x |

Data sourced from studies on α-synuclein fibril binding ligands. nih.govresearchgate.net

Exploration of Indenone Derivatives in Advanced Materials Research

The unique electronic properties of the indenone core also make it an attractive building block for the development of advanced organic materials. When incorporated into larger, fully conjugated molecular systems, the electron-withdrawing nature of the indenone's ketone group can be harnessed to create materials with strong electron-accepting capabilities.

For instance, indenone derivatives are precursors to a class of molecules known as indenofluorenes. nih.gov These larger, planar, and fully conjugated systems have been synthesized and investigated for their applications in organic electronics. nih.gov Specific isomers, such as indeno[2,1-c]fluorenes, possess high electron affinities and exhibit broad absorption spectra that extend into the near-infrared region. nih.gov These properties are highly desirable for n-type (electron-transporting) semiconductor materials used in organic field-effect transistors (OFETs) and as electron-accepting components in organic solar cells. The ability to chemically modify the indenone precursor allows for the tuning of these electronic and optical properties to meet the specific demands of advanced material applications. nih.gov

Future Research Directions and Methodological Innovations

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.net Future research into the synthesis of 6,7-Dibromo-2,3-dihydro-1H-inden-1-one and its derivatives would benefit from adopting these principles.

Current syntheses of similar indanones often rely on Friedel-Crafts reactions or Nazarov cyclizations. beilstein-journals.orgpreprints.org While effective, these methods can involve harsh reagents like strong acids and potentially hazardous solvents. preprints.org A key research direction is the development of catalytic, solvent-minimized, and energy-efficient synthetic routes. For instance, replacing stoichiometric Lewis acids with recoverable and reusable solid acid catalysts could significantly improve the environmental footprint of the synthesis. Microwave-assisted organic synthesis presents another avenue, offering the potential to drastically reduce reaction times and energy input compared to conventional heating. beilstein-journals.org

Furthermore, exploring environmentally benign solvents is crucial. Water, or bio-derived solvents like 4-methyltetrahydropyran (4-MeTHP), could replace traditional halogenated or petroleum-based solvents, reducing both toxicity and waste. researchgate.netpreprints.org Research could focus on adapting existing cyclization strategies to be compatible with these greener solvent systems, making the production of the indenone core more sustainable.

Investigation of Novel Catalytic Transformations Involving the Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are prime handles for a wide array of catalytic cross-coupling reactions. These transformations are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com Future investigations should systematically explore the reactivity of these bromine substituents in various palladium-, nickel-, or copper-catalyzed reactions.

Key transformations to investigate include:

Suzuki-Miyaura Coupling: Reacting the dibromo-indenone with various aryl or vinyl boronic acids to synthesize biaryl or styrenyl derivatives. rsc.org This is one of the most robust methods for C-C bond formation.

Buchwald-Hartwig Amination: Forming C-N bonds by coupling with a wide range of primary and secondary amines, leading to novel amino-indenone derivatives with potential pharmacological activity. nih.gov

Stille Coupling: Utilizing organostannanes as coupling partners to introduce alkyl, vinyl, or aryl groups. This reaction is known for its tolerance of many functional groups. rsc.org

Hiyama Coupling: Employing organosilanes, which are low-toxicity and readily available reagents, for C-C bond formation. rsc.org

Reductive Dehalogenation: Selectively removing one or both bromine atoms using catalytic hydrogenation. organic-chemistry.orgsci-hub.se This allows for precise control over the final substitution pattern, using the bromo groups as removable directing or blocking groups. organic-chemistry.org

A significant challenge and area for innovation lies in achieving selective mono-functionalization versus di-functionalization of the two bromine atoms, which could be controlled by carefully tuning reaction conditions, catalysts, and ligands.

| Catalytic Reaction | Coupling Partner | Potential Product Class | Catalyst Example |

| Suzuki-Miyaura | Arylboronic Acid | 6,7-Diaryl-2,3-dihydro-1H-inden-1-ones | Pd(OAc)₂ / Ligand |

| Buchwald-Hartwig | Secondary Amine | 6,7-Diamino-2,3-dihydro-1H-inden-1-ones | Pd₂(dba)₃ / Ligand |

| Stille | Organostannane | 6,7-Divinyl-2,3-dihydro-1H-inden-1-ones | Pd(PPh₃)₄ |

| Hiyama | Organosilane | 6,7-Dialkenyl-2,3-dihydro-1H-inden-1-ones | [PdCl(allyl)]₂ |

| Reductive Debromination | Hydrogen Source | 6-Bromo- or 7-Bromo-indenones | Palladium-on-Carbon |

Application of Machine Learning and AI in Predicting Reactivity and Properties

Future research can leverage ML models to:

Predict Reaction Outcomes: By training models on large datasets of halogenation or cross-coupling reactions, AI could predict the optimal conditions (catalyst, solvent, temperature) for transformations involving the dibromo-indenone, potentially identifying non-intuitive successful reaction parameters. digitellinc.comyoutube.com

Forecast Regioselectivity: In cases of selective mono-substitution, ML algorithms could predict which of the two bromine atoms is more likely to react under specific conditions, guiding synthetic strategy. digitellinc.com

Estimate Physicochemical and Biological Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties like solubility, toxicity, or potential bioactivity of virtual derivatives of the core molecule. nih.gov This allows for the in silico screening of large virtual libraries before committing to costly and time-consuming synthesis. scitechdaily.com

Developing a bespoke dataset for indenone derivatives would be the first step, enabling the training of highly specialized and accurate predictive models for this class of compounds. nih.gov

| Predicted Property | Machine Learning Model Type | Potential Application |

| Reaction Yield | Gradient Boosting (e.g., XGBoost), Neural Networks | Optimization of synthetic routes |

| Site Selectivity | Random Forest, Support Vector Machine (SVM) | Planning selective functionalization |

| Biological Activity (QSAR) | Neural Networks, Graph Neural Networks | Virtual screening for drug discovery |

| Material Properties | Graph Neural Networks | Discovery of novel functional materials |

Integration of this compound into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgnih.gov This approach aligns with the principles of green chemistry by reducing steps, solvent use, and waste. nih.gov

The structure of this compound is well-suited for integration into MCRs. The ketone moiety can participate in classic MCRs like the Biginelli or Hantzsch reactions (after suitable modification), while the aryl bromide functionalities can be incorporated into palladium-catalyzed MCRs. nih.govresearchgate.net For example, a sequential one-pot process could involve an initial MCR at the ketone, followed by a cross-coupling reaction at the bromine sites. This would enable the rapid construction of highly complex, polycyclic, and densely functionalized molecules from simple precursors. nih.gov Such an approach is invaluable for generating molecular diversity for drug discovery and materials science. nih.gov

Expanding the Chemical Space of Indenone-Based Molecular Libraries for Targeted Research Initiatives

The ultimate goal of developing the synthetic methodologies described above is to apply them to the creation of diverse molecular libraries for screening in various research fields. nih.govresearchgate.net High-throughput screening (HTS) campaigns rely on having access to libraries of novel compounds with diverse structures and properties to identify new drug leads, molecular probes, or functional materials. researchgate.netnih.gov

This compound is an ideal starting point for a dedicated indenone-based library. By systematically applying the catalytic transformations from section 7.2 and the MCR strategies from section 7.4, a large and diverse collection of unique indenone derivatives can be synthesized. This "diversity-oriented synthesis" approach can efficiently populate the chemical space around the indenone core. The resulting library could then be screened in targeted initiatives, such as:

Anticancer Drug Discovery: The indenone scaffold is present in compounds with known biological activities. beilstein-journals.orgresearchgate.net

Neurodegenerative Disease Research: Certain indanone derivatives have been investigated for applications in treating diseases like Alzheimer's. beilstein-journals.org

Materials Science: The rigid, aromatic structure could be elaborated into novel organic electronic materials, dyes, or polymers.

By combining modern synthetic methods with computational design, the full potential of this compound as a key building block for scientific discovery can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.